4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid
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Overview
Description
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the enoyl intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the enoyl intermediate.
Coupling with benzoic acid derivative: The enoyl intermediate is then coupled with a benzoic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and specific solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enoyl]amino]benzoic acid
- 4-[[(Z)-2-Cyano-3-[4-(fluoro)phenyl]prop-2-enoyl]amino]benzoic acid
- 4-[[(Z)-2-Cyano-3-[4-(chloro)phenyl]prop-2-enoyl]amino]benzoic acid
Uniqueness
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-18(20,21)14-5-1-11(2-6-14)9-13(10-22)16(24)23-15-7-3-12(4-8-15)17(25)26/h1-9H,(H,23,24)(H,25,26)/b13-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNCFKFPOSNRG-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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